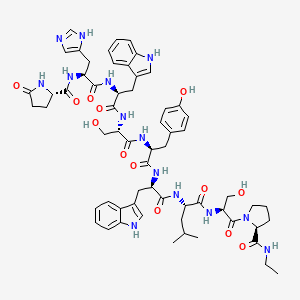

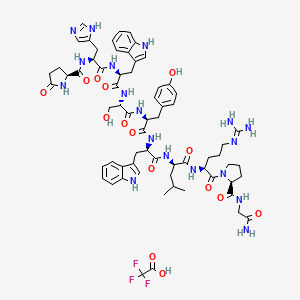

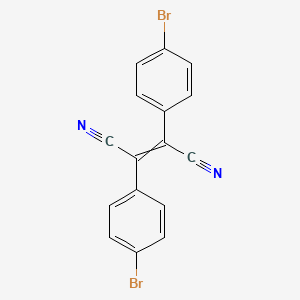

![molecular formula C28H20BrN B3028837 N-(4'-溴-[1,1'-联苯]-4-基)-N-苯基萘-1-胺 CAS No. 352359-42-3](/img/structure/B3028837.png)

N-(4'-溴-[1,1'-联苯]-4-基)-N-苯基萘-1-胺

描述

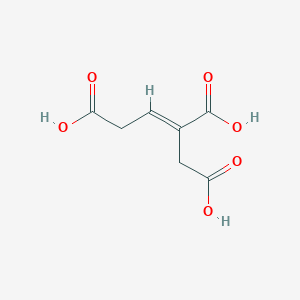

Molecular Cocrystals Analysis

The study of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has revealed significant insights into hydrogen bonding and molecular interactions. The interaction with 2-(naphthalen-2-yloxy)acetic acid forms a 1:1 adduct with a notable cyclic hydrogen-bonding motif. This adduct is essentially planar, with a small dihedral angle between the thiadiazole and naphthalene rings, indicating a strong interaction between the two molecules. Additionally, the presence of weak π-π stacking interactions suggests a level of stability within the crystal structure .

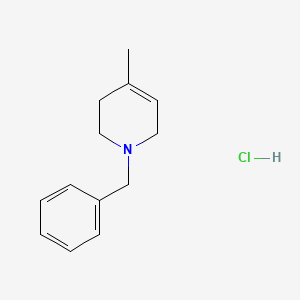

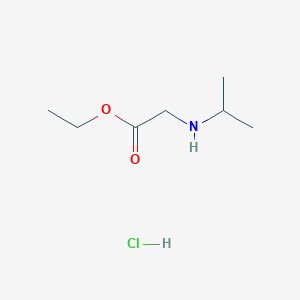

Schiff Base Synthesis Analysis

The synthesis of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base was achieved through reflux, with the structure confirmed by various spectroscopic methods. The condensation reaction's progress was monitored by FT-IR, ensuring the formation of the desired product. This methodological approach demonstrates the practical synthesis of Schiff bases, which are valuable in various chemical applications .

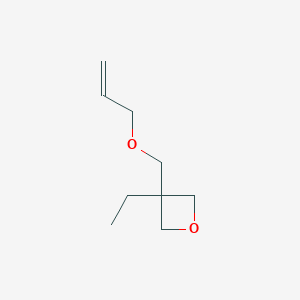

Dihydropyrimidine Derivatives Synthesis Analysis

The synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One involved multiple steps, starting with the preparation of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one. The subsequent condensation with 4-methoxy benzaldehyde and reaction with urea and concentrated HCl in DMF led to the formation of the title compound. The synthesized compounds were characterized by physical and spectral data and exhibited excellent antimicrobial activities .

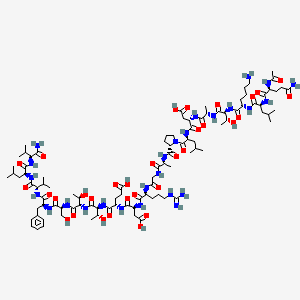

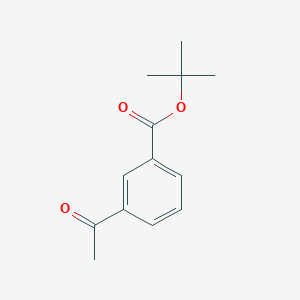

Optoelectronic Compounds Synthesis Analysis

The synthesis of N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine was carried out using a Buchwald–Hartwig cross-coupling reaction. This process highlights the importance of such reactions in producing compounds for optoelectronic devices. The structural elucidation was comprehensive, involving elemental analysis, high-resolution mass spectrometry, and various spectroscopic techniques .

Molecular Structure of N-Phthalimide Derivative

The molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide was determined through crystallographic studies, which showed the p-bromophenyl group's coplanarity with the oxadiazole ring. The phthalimide group's orientation relative to the bromophenyloxadiazole plane was also noted. The experimental data were corroborated with computational molecular orbital calculations, providing a robust understanding of the compound's structure .

科学研究应用

合成和光电应用

- N-(4'-溴-[1,1'-联苯]-4-基)-N-苯基萘-1-胺相关衍生物的合成和探索一直是研究的主题,因为它们在光电器件中具有潜力。已经对这些化合物的合成及其生物活性进行了研究,揭示了它们作为急性毒性相对较低的杀锥虫剂的潜力。这些研究还调查了对大肠杆菌生长的抑制作用以及对克氏锥虫的杀锥虫活性,突出了它们的潜在生物医学应用 (Conti 等人,1996 年).

化学性质和合成路线

- 对联苯衍生物的化学性质和合成路线的研究导致了新型合成途径的发展。例如,对季铵盐的史蒂文斯重排的研究提供了对具有材料科学潜在应用的化合物的合成的见解,展示了这些联苯衍生物在化学合成中的多功能性 (Chukhajian 等人,2020 年).

生物和药理活性

- 衍生物的生物和药理活性一直是关注的焦点,研究评估了它们的体外毒性和杀锥虫活性。此类研究为这些化合物在治疗中的潜在应用提供了宝贵的见解,尤其是在恰加斯病等传染病的背景下 (Oliveira 等人,1999 年; Pereira 等人,1998 年).

材料科学和发光

- 在材料科学中探索联苯衍生物,特别是在发光和电致发光方面,导致了具有电子和光子应用前景的新型化合物的开发。这些研究突出了此类化合物在设计和合成具有特定光学和电子特性的材料方面的潜力,为材料科学和工程领域的研究开辟了新的途径 (Fu 等人,2009 年; Zhang 等人,2011 年).

安全和危害

属性

IUPAC Name |

N-[4-(4-bromophenyl)phenyl]-N-phenylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20BrN/c29-24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAVHXABZQYLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)

![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)